Structural Divergence: Dihydropyridine Lactone vs. Pyridine Alkaloids
Gentioflavine is structurally differentiated from the primary Gentiana alkaloid gentianine by the presence of a fused dihydropyridine lactone ring system. This is a class-level structural distinction, not a direct activity comparison. [1]
| Evidence Dimension | Chemical scaffold |
|---|---|
| Target Compound Data | Dihydropyridine lactone (C10H11NO3) |
| Comparator Or Baseline | Gentianine: Pyridine alkaloid (C10H9NO2) |
| Quantified Difference | Structural divergence: fused pyranopyridine lactone vs. monocyclic pyridine. |
| Conditions | Structural elucidation by NMR, IR, and chemical degradation [1] |
Why This Matters
The distinct core scaffold implies non-interchangeable physicochemical and potential bioactivity profiles, necessitating compound-specific procurement for targeted research.
- [1] Marekov, N. L., Popov, S. S., & Panova, D. I. (1968). The structure of gentioflavine, a new alkaloid of some Gentiana species. Tetrahedron, 24(3), 1323-1326. View Source
